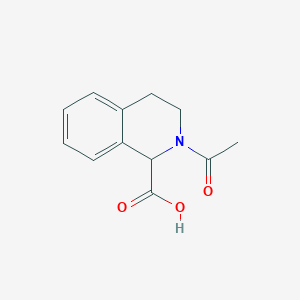methanone](/img/structure/B7440904.png)
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the quinazoline family, which has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors that are involved in the regulation of cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors that are involved in the regulation of cell growth and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has also been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for research on [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail. Additionally, research could focus on improving the solubility and bioavailability of this compound to make it more suitable for in vivo studies. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone involves the reaction of 4-amino-6,7-dimethoxyquinazoline with furan-3-carbaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-9-13-14(10-16(15)27-2)21-19(22-17(13)20)24-6-4-23(5-7-24)18(25)12-3-8-28-11-12/h3,8-11H,4-7H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJTXYPUULBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=COC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](furan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)








